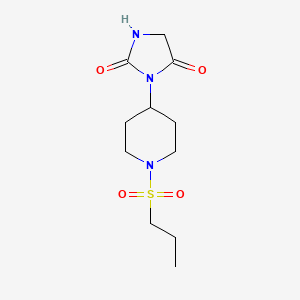

3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Descripción

3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound with the molecular formula C11H19N3O4S and a molecular weight of 289.35

Propiedades

IUPAC Name |

3-(1-propylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4S/c1-2-7-19(17,18)13-5-3-9(4-6-13)14-10(15)8-12-11(14)16/h9H,2-8H2,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURFFPZYRSXGJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)N2C(=O)CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can be achieved through multi-step organic reactions. One common method involves the Knoevenagel condensation, followed by Bucherer–Berg reactions . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these reactions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction can reduce double bonds or other functional groups, typically using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperidine or imidazolidine rings.

Aplicaciones Científicas De Investigación

3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may bind to voltage-gated sodium channels, inhibiting their function and leading to anticonvulsant effects . Additionally, its antibacterial properties are likely due to its ability to bind to bacterial proteins, disrupting their function and leading to cell death .

Comparación Con Compuestos Similares

3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can be compared to other piperidine and imidazolidine derivatives:

Piperidine derivatives: These compounds, such as 2-amino-4-(1-piperidine) pyridine, are known for their pharmacological activities, including anticancer and antimicrobial properties.

Imidazolidine derivatives: Compounds like thiazolidine-2,4-dione share similar core structures and are used in the treatment of diabetes and other metabolic disorders.

The uniqueness of 3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione lies in its combined structural features, which provide a distinct set of chemical and biological properties.

Actividad Biológica

3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that allow for diverse biological interactions. Its molecular formula is C11H19N3O4S, and it has a molecular weight of 289.35 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

The synthesis of 3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can be achieved through multi-step organic reactions, including the Knoevenagel condensation and Bucherer–Berg reactions. These methods allow for the introduction of various functional groups that can enhance the compound's biological activity.

Key Reactions:

- Oxidation : Modifies existing functional groups.

- Reduction : Reduces double bonds or other functional groups.

- Substitution : Replaces one functional group with another.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it may inhibit voltage-gated sodium channels, which is crucial for its potential anticonvulsant effects. Additionally, its structure allows it to engage in enzyme inhibition and receptor binding, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that 3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione exhibits a range of biological activities:

Antiviral Activity

Studies have shown that similar piperidine derivatives possess antiviral properties. For instance, derivatives of 3-phenylpiperidine-2,6-dione demonstrated significant activity against HIV-1 and other viruses. The structural similarities suggest that 3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione may also exhibit antiviral effects .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been highlighted in various studies. Minimum inhibitory concentrations (MIC) against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa were evaluated, indicating promising antibacterial properties .

| Microorganism | MIC (μM) |

|---|---|

| S. aureus DSM 2569 | >100 |

| P. aeruginosa DSM 1117 | >100 |

| C. albicans DSM 1386 | >100 |

| A. niger DSM 1988 | >100 |

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of piperidine derivatives similar to 3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione:

- Antiviral Screening : A study synthesized various piperidine derivatives and evaluated their antiviral activity against HIV and other viruses. The findings suggested that modifications in structure could lead to enhanced antiviral efficacy .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds against several pathogens. The results indicated that certain derivatives exhibited potent antibacterial and antifungal activities .

- Cytotoxicity Studies : Cytotoxicity evaluations revealed that some derivatives had varying degrees of cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.